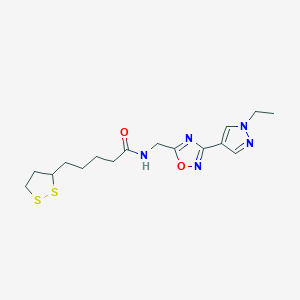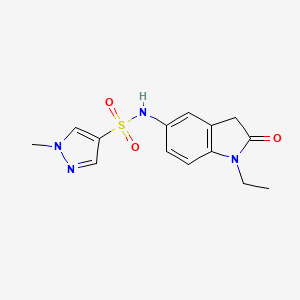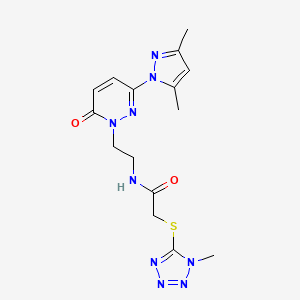![molecular formula C20H21N3O4S B2420836 N-(4-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamido)phenyl)acetamid CAS No. 903270-31-5](/img/structure/B2420836.png)
N-(4-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-sulfonamido)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide is a complex organic compound featuring a multi-ring structure with various functional groups
Wissenschaftliche Forschungsanwendungen
N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide has shown promise in several fields:
Chemistry: Used as a building block for complex organic syntheses.
Biology: Investigated for its interactions with proteins and enzymes.
Industry: Used in the synthesis of novel materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide involves several steps, including the synthesis of the core pyrroloquinoline structure, subsequent modifications to introduce the sulfonamido group, and final acylation. Typically, these reactions are conducted under controlled temperatures and pressures to ensure the integrity of the multi-functional groups.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using batch or continuous flow reactors, ensuring high yields and purity. Advanced techniques like microwave-assisted synthesis or catalytic methods might be employed to optimize reaction times and conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, particularly at the methyl and pyrroloquinoline sites.
Reduction: The carbonyl groups are potential sites for reduction reactions.
Substitution: The aromatic and sulfonamido groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution reagents might include halogens, sulfonyl chlorides, or amines under acidic or basic conditions.
Major Products Formed:
Oxidized derivatives.
Reduced derivatives.
Various substituted analogs depending on the reagents used.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level, specifically:
Binding to enzyme active sites, altering their activity.
Interacting with cell receptors, modulating signaling pathways.
Disrupting or stabilizing cellular membranes.
Molecular targets include enzymes like proteases, kinases, and receptors such as GPCRs. The exact pathways depend on the biological context and the specific derivatives of the compound.
Unique Attributes:
The multi-ring structure imparts stability and specificity in biological systems.
The presence of both sulfonamido and acetamide groups provides multiple sites for chemical modification and interaction.
Vergleich Mit ähnlichen Verbindungen
N-(4-(1-methyl-2-oxo-2,3-dihydro-1H-indol-8-sulfonamido)phenyl)acetamide.
N-(4-(1-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,2,1-ij]quinolin-8-sulfonamido)phenyl)acetamide.
N-(4-(2-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide.
Eigenschaften
IUPAC Name |
N-[4-[(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12-18-11-17(10-14-4-3-9-23(19(14)18)20(12)25)28(26,27)22-16-7-5-15(6-8-16)21-13(2)24/h5-8,10-12,22H,3-4,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPIRIZVBWKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)





![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)


